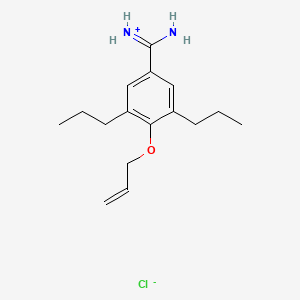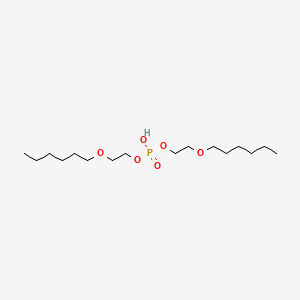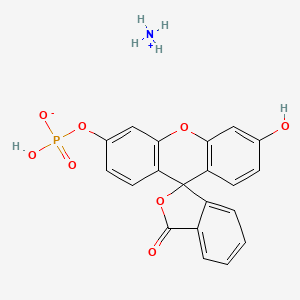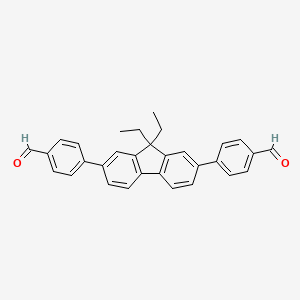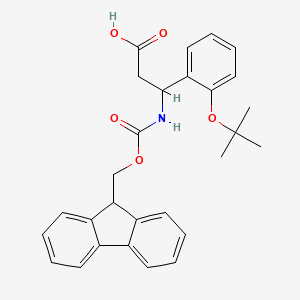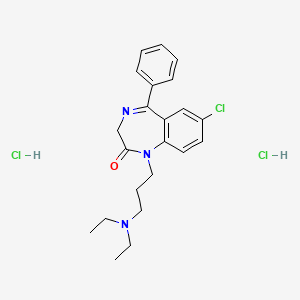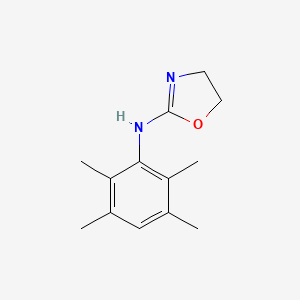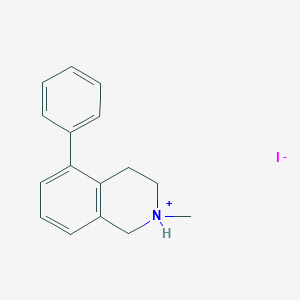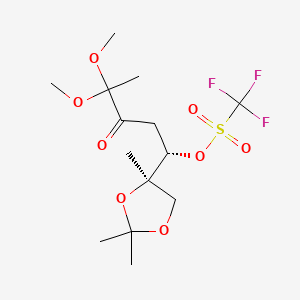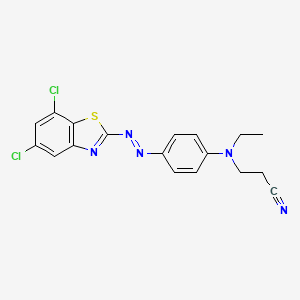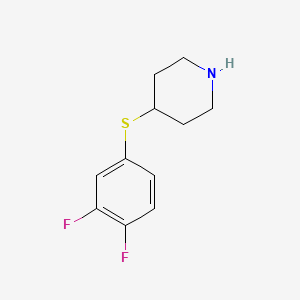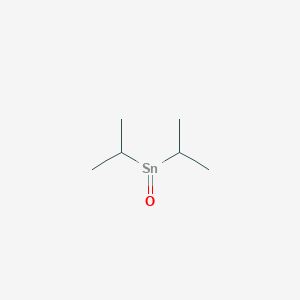
Bicyclohexylammonium fumagillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclohexylammonium fumagillin is an antibiotic compound isolated from the fungus Aspergillus fumigatus. It has been widely used for nearly 60 years to treat nosemosis, or “nosema disease,” in western honey bees (Apis mellifera) . Fumagillin is known for its ability to inhibit the enzyme methionine aminopeptidase 2 (MetAP2) in eukaryotic cells, which interferes with protein modifications necessary for normal cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bicyclohexylammonium fumagillin involves the isolation of fumagillin from Aspergillus fumigatus. The compound is then combined with bicyclohexylamine to form the bicyclohexylammonium salt . The specific synthetic routes and reaction conditions for industrial production are not extensively detailed in the literature, but the process generally involves fermentation of the fungus followed by extraction and purification of the active compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation of Aspergillus fumigatus, followed by extraction and purification processes to isolate fumagillin. The fumagillin is then reacted with bicyclohexylamine to form the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclohexylammonium fumagillin undergoes various chemical reactions, including:
Oxidation: Fumagillin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in fumagillin.
Substitution: Substitution reactions can occur at various positions on the fumagillin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various fumagillin derivatives, which can have different biological activities and properties .
Scientific Research Applications
Bicyclohexylammonium fumagillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and protein modification.
Biology: Investigated for its effects on cellular processes and protein synthesis.
Medicine: Explored as a potential treatment for microsporidiosis and other parasitic infections. .
Industry: Used in apiculture to control nosema disease in honey bees.
Mechanism of Action
The primary mechanism of action of bicyclohexylammonium fumagillin involves the inhibition of methionine aminopeptidase 2 (MetAP2) in eukaryotic cells. This enzyme is crucial for protein modifications necessary for normal cell function. By inhibiting MetAP2, fumagillin disrupts protein synthesis and cellular processes, leading to its antimicrobial and anti-angiogenic effects .
Comparison with Similar Compounds
Similar Compounds
Fumagillol: The hydrolysis product of fumagillin, which retains some biological activity.
Semisynthetic Fumagillin Analogues: Modified versions of fumagillin designed to reduce toxicity while retaining beneficial properties.
Uniqueness
Bicyclohexylammonium fumagillin is unique due to its specific inhibition of MetAP2, which is not commonly targeted by other antimicrobial agents. This unique mechanism of action makes it particularly effective against certain parasitic infections and provides potential for use in cancer treatment .
Properties
CAS No. |
41567-78-6 |
|---|---|
Molecular Formula |
C38H57NO7 |
Molecular Weight |
639.9 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2E,4E,6E,8E)-10-[[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+;/t19-,20-,23-,24-,25+,26+;/m1./s1 |
InChI Key |
OLRILZDTQKZQIG-PNLOCOOESA-N |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


